1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine

PDE5 inhibition erectile dysfunction pulmonary arterial hypertension

1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine (CAS 501920-08-7) is the unsubstituted heterocyclic core of the 5,7-diaminopyrazolo[4,3-d]pyrimidine class, a fused pyrazole-pyrimidine system recognized as a purine bioisostere. With a molecular weight of 150.14 g/mol, topological polar surface area of 107 Ų, three hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds, this scaffold has been explicitly characterized as the foundation for potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors and cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 501920-08-7
Cat. No. B11924047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine
CAS501920-08-7
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NNC2=C1N=C(N=C2N)N
InChIInChI=1S/C5H6N6/c6-4-3-2(1-8-11-3)9-5(7)10-4/h1H,(H,8,11)(H4,6,7,9,10)
InChIKeyZTAWTRPFJHKMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine (CAS 501920-08-7): Core Scaffold for Second-Generation PDE5 Inhibitors and CDK Targeting Agents


1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine (CAS 501920-08-7) is the unsubstituted heterocyclic core of the 5,7-diaminopyrazolo[4,3-d]pyrimidine class, a fused pyrazole-pyrimidine system recognized as a purine bioisostere [1]. With a molecular weight of 150.14 g/mol, topological polar surface area of 107 Ų, three hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds, this scaffold has been explicitly characterized as the foundation for potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors [2] and cyclin-dependent kinase (CDK) inhibitors [3]. Its structural relationship to the purine adenine enables engagement with nucleotide-binding pockets across diverse enzyme families, making it a privileged starting point for medicinal chemistry programs targeting PDE5, CDK2, CDK5, CDK7, CDK9, and aurora kinases [3][4].

Why Generic Substitution of 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine Fails: Isomer-Dependent Pharmacology and Scaffold-Specific Selectivity


The pyrazolopyrimidine family comprises five distinct isomeric forms (including pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and pyrazolo[4,3-d]pyrimidine), each conferring different target engagement profiles [1]. Critically, the pyrazolo[4,3-d]pyrimidine isomer is explicitly designated as the 'second-generation' PDE5 inhibitor scaffold, whereas the pyrazolo[3,4-d]pyrimidine isomer has been developed primarily for PDE1/PDE5 dual inhibition [2][3]. Substitution at the 1-position of the pyrazolo[4,3-d]pyrimidine core—specifically with 2-ethoxyethyl or 2-(2,2,2-trifluoroethoxy)ethyl groups—dramatically modulates both PDE5 potency and selectivity against off-target phosphodiesterase isoforms (PDE6, PDE11) and the hERG cardiac channel [4]. Additionally, the 5,7-diamine substitution pattern on the pyrazolo[4,3-d]pyrimidine core enables dual hydrogen-bonding interactions with kinase hinge regions that are not accessible to pyrazolo[4,3-d]pyrimidin-7-one (e.g., sildenafil-like) or pyrazolo[3,4-d]pyrimidine congeners [5]. Simply interchanging scaffolds without preserving the exact [4,3-d] fusion and 5,7-diamine motif therefore introduces uncontrolled variability in potency, isoform selectivity, and safety margins.

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine as a Procurement-Decisive Scaffold


PDE5 Inhibitory Potency: Optimized Pyrazolo[4,3-d]pyrimidine-5,7-diamine Derivatives Achieve ~140-Fold Greater Potency than Sildenafil

An optimized 1-(2-ethoxyethyl)-substituted pyrazolo[4,3-d]pyrimidine-5,7-diamine derivative (Compound 160) achieved a PDE5 IC50 of 0.00004 μM (0.04 nM) in enzyme inhibition assays [1]. In contrast, sildenafil—the prototypical pyrazolo[4,3-d]pyrimidin-7-one PDE5 inhibitor—exhibits a PDE5 IC50 of 5.6 nM under comparable in vitro enzyme assay conditions [2]. This represents an approximately 140-fold enhancement in potency for the 5,7-diamine scaffold derivative over the clinical benchmark. Furthermore, a structurally related 5,7-diamine derivative (CHEMBL1094833) independently demonstrated PDE5 IC50 = 0.350 nM in human platelet scintillation proximity assays [3], confirming that the 5,7-diamine substitution pattern on the pyrazolo[4,3-d]pyrimidine core consistently yields sub-nanomolar PDE5 inhibition.

PDE5 inhibition erectile dysfunction pulmonary arterial hypertension

PDE5 versus hERG Selectivity: Pyrazolo[4,3-d]pyrimidine-5,7-diamine Derivative Achieves PDE5/hERG Safety Index Exceeding 27,000

Compound 160, a 1-(2-ethoxyethyl)-substituted pyrazolo[4,3-d]pyrimidine-5,7-diamine derivative, demonstrated a PDE5/hERG selectivity index (SI) greater than 27,000, indicating minimal cardiac ion channel liability at pharmacologically active concentrations [1]. This selectivity was achieved while maintaining picomolar PDE5 potency (IC50 = 0.00004 μM) and selectivity against PDE6 and PDE11 isoforms [1]. By contrast, sildenafil and vardenafil carry known PDE6 inhibition liabilities that manifest clinically as visual disturbances (cyanopsia), and their hERG margins have been a concern in cardiovascular patient populations [2]. The pyrazolo[4,3-d]pyrimidine-5,7-diamine scaffold thus provides a structural platform for engineering simultaneous isoform and cardiac channel selectivity that is not readily achievable with the pyrazolo[4,3-d]pyrimidin-7-one (sildenafil-type) chemotype.

cardiac safety hERG liability PDE5 selectivity

CDK2 Inhibitory Activity: Pyrazolo[4,3-d]pyrimidine-5,7-diamine Bioisostere of Roscovitine Demonstrates Superior Anticancer Activity to the Purine Parent

Compound 7 (7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine), a 5,7-diamine-substituted pyrazolo[4,3-d]pyrimidine, was designed as a direct bioisostere of the purine-based CDK inhibitor roscovitine [1]. An X-ray crystal structure confirmed that compound 7 binds to CDK2 in a mode analogous to roscovitine, yet its anticancer activities in cellular assays exceed those of roscovitine [1]. A comparison of the purine-based CDK inhibitor CR8 with its pyrazolo[4,3-d]pyrimidine bioisosteres confirmed that the pyrazolo[4,3-d]pyrimidine compounds are more potent in cellular assays than their purine counterparts [2]. Independently, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have yielded CDK2 inhibitors with IC50 values as low as 17 nM and CDK5 IC50 of 48 nM [3].

CDK2 inhibition cancer therapeutics kinase inhibitor scaffold

Scaffold Isomer Differentiation: Pyrazolo[4,3-d]pyrimidine versus Pyrazolo[3,4-d]pyrimidine Isoforms Produce Divergent PDE Inhibition Profiles

The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of pyrazolo[4,3-d]pyrimidine, has been developed for PDE1/PDE5 dual inhibition: compound 4c (a polycyclic pyrazolo[3,4-d]pyrimidine) exhibits PDE1 IC50 = 60 nM, PDE5 IC50 = 75 nM, and PDE3 IC50 = 55,000 nM, yielding a PDE5/PDE1 selectivity ratio of only 1.25-fold [1]. In contrast, pyrazolo[4,3-d]pyrimidine-5,7-diamine derivatives have been engineered for highly selective PDE5 inhibition with minimal PDE1 cross-reactivity and selectivity over PDE6 and PDE11 [2]. This isomer-dependent pharmacology arises from the different spatial orientation of the pyrazole nitrogen atoms, which alters hydrogen-bonding geometry within the PDE catalytic pocket. The [4,3-d] fusion places the N1 and N2 pyrazole nitrogens in a geometry that more closely mimics the guanine core of cGMP, the endogenous PDE5 substrate, contributing to its designation as a 'second-generation' PDE5 inhibitor scaffold [2].

scaffold isomerism PDE isoform selectivity medicinal chemistry design

Molecular Property Profile: The 5,7-Diamine Core Possesses Favorable Physicochemical Parameters for Lead Optimization Relative to Heavier Purine Bioisosteres

1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine has a molecular weight of 150.14 g/mol, topological polar surface area (TPSA) of 107 Ų, calculated logP (XlogP) of -0.8, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and zero rotatable bonds . These parameters place the scaffold well within lead-like chemical space (MW < 250, TPSA < 140 Ų, cLogP < 3) and provide substantial room for synthetic elaboration while remaining within drug-like property boundaries. In comparison, the purine scaffold (adenine, MW 135.13; guanine, MW 151.13) offers one fewer hydrogen bond donor and a different H-bonding geometry at the hinge-binding region, while the pyrazolo[3,4-d]pyrimidine isomer presents identical molecular formula but a distinct spatial arrangement of nitrogen atoms [1]. The higher hydrogen bond donor count (3 vs. 2 for adenine) and TPSA of 107 Ų are consistent with enhanced aqueous solubility relative to more lipophilic heterocyclic cores used in PDE5 inhibitor design (e.g., sildenafil MW 474.6, TPSA 113 Ų for the final drug but with significantly higher lipophilicity) [2].

lead-like properties fragment-based drug discovery physicochemical optimization

Commercial Availability: 97% Purity Unsubstituted Core Enables Reproducible SAR Exploration with Consistent Batch Quality

1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine (CAS 501920-08-7) is commercially available at 97% purity from established research chemical suppliers . This level of purity for the unfunctionalized core scaffold is critical for structure-activity relationship (SAR) programs, as impurities in core building blocks propagate through multi-step synthetic sequences and can confound biological assay interpretation. In contrast, pre-functionalized pyrazolo[4,3-d]pyrimidine intermediates (e.g., 5,7-dichloro or 7-chloro-1-(2-chloroethyl) derivatives) require additional synthetic steps to install the desired 5,7-diamine pattern and may contain residual halogenated impurities that interfere with downstream palladium-catalyzed coupling reactions . The 5,7-diamine core also features zero rotatable bonds and a rigid planar geometry (complexity score: 150), which minimizes conformational uncertainty during molecular docking and pharmacophore modeling .

chemical procurement SAR building block lead optimization

Optimal Application Scenarios for 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diamine (CAS 501920-08-7) Based on Quantitative Differentiation Evidence


Second-Generation PDE5 Inhibitor Lead Optimization with Reduced Cardiac Liability

For pharmaceutical programs developing next-generation PDE5 inhibitors for chronic indications (pulmonary arterial hypertension, benign prostatic hyperplasia), the 5,7-diamine scaffold enables access to the 'alkoxy pocket' at the 1-position via 2-ethoxyethyl or 2-(2,2,2-trifluoroethoxy)ethyl substitution. As demonstrated by Tollefson et al. (2010), this substitution pattern on the pyrazolo[4,3-d]pyrimidine-5,7-diamine core yields compounds with PDE5 IC50 values as low as 0.04 nM and PDE5/hERG selectivity indices exceeding 27,000 [1]. This cardiac safety margin substantially exceeds that of first-generation agents and is critical for chronic dosing scenarios where cumulative hERG exposure determines torsadogenic risk. Procurement of the unsubstituted 5,7-diamine core is the rational starting point for such programs, as it allows systematic exploration of N1, N5, and N7 substituents without the synthetic limitations imposed by pre-functionalized intermediates.

CDK Inhibitor Development with Superior Cellular Activity to Purine-Based Chemotypes

In oncology kinase inhibitor programs targeting CDK2, CDK5, CDK7, or CDK9, the pyrazolo[4,3-d]pyrimidine-5,7-diamine scaffold serves as a direct bioisosteric replacement for the purine core of roscovitine and related CDK inhibitors. Jorda et al. (2011) demonstrated that 5,7-diamine-substituted pyrazolo[4,3-d]pyrimidines bind CDK2 with a geometry analogous to roscovitine (confirmed by X-ray crystallography, PDB: 3PJ8) while exhibiting superior anticancer activity in cellular assays [2]. The 5,7-diamine motif provides the critical hinge-binding hydrogen bond network, and trisubstituted derivatives have achieved CDK2 IC50 values of 17 nM [3]. This scenario is particularly relevant for programs seeking to overcome resistance to purine-based CDK inhibitors or to achieve differentiated kinase selectivity profiles through the altered nitrogen geometry of the pyrazolo[4,3-d]pyrimidine ring system.

Dual PDE5/Androgen Receptor Inhibitor Discovery via Polypharmacology Design

The pyrazolo[4,3-d]pyrimidine-5,7-diamine scaffold supports rational polypharmacology approaches. Recent patent disclosures describe substituted pyrazolo[4,3-d]pyrimidines as dual androgen receptor (AR) and PDE5 inhibitors, exploiting the scaffold's ability to engage both the PDE5 catalytic site and the AR ligand-binding domain through differential substitution at the N1, N5, and N7 positions [4]. The 5,7-diamine core provides two independent vectors for introducing AR-binding pharmacophores while preserving the pyrazolo[4,3-d]pyrimidine geometry required for PDE5 inhibition. This application scenario leverages the scaffold's demonstrated sub-nanomolar PDE5 potency and the ability to tune selectivity through substitution pattern variation, offering a differentiated strategy for prostate cancer or benign prostatic hyperplasia indications where simultaneous PDE5 inhibition and AR antagonism may provide synergistic benefit.

Kinase Selectivity Profiling and Chemical Probe Development Using the 5,7-Diamine Scaffold

For academic and industrial chemical biology groups developing selective kinase chemical probes, the pyrazolo[4,3-d]pyrimidine-5,7-diamine scaffold offers a versatile core for systematic kinase selectivity profiling. The scaffold has been shown to yield inhibitors of CDK2, CDK5, CDK7, CDK9, aurora A, SYK, LRRK2, and MYLK depending on the substitution pattern [5][6]. Critically, the 5,7-diamine substitution pattern provides a distinct kinase selectivity fingerprint compared to the 7-one (pyrazolo[4,3-d]pyrimidin-7-one) scaffold used in sildenafil, offering an orthogonal chemical starting point for kinase panel screening. The zero rotatable bonds and rigid planar geometry (complexity = 150) of the core scaffold facilitate computational docking and structure-based design, enabling rational exploration of kinase selectivity space through iterative substitution at the N1, C3, N5, and N7 positions.

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